molecular formula C22H19N5O2S B2481493 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 2034576-45-7

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2481493
CAS No.: 2034576-45-7
M. Wt: 417.49
InChI Key: SPDKXOXGLULXRZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a chemical compound with the CAS Number 2034576-45-7 and a molecular weight of 417.48 g/mol. Its molecular formula is C22H19N5O2S . This compound is a synthetic analogue of a class of molecules that integrate a 1,2,4-oxadiazole heterocycle, a pyrazine ring, and a thioether (benzylsulfanyl) linkage . Researchers are interested in such hybrid structures because they combine multiple pharmacophores known to possess diverse biological activities. The 1,3,4-oxadiazole moiety, for instance, is a well-documented scaffold in medicinal chemistry associated with antimicrobial and anti-inflammatory properties . Similarly, pyrazine derivatives have been investigated for their pronounced biological activities, including antimycobacterial and antimicrobial effects . The strategic combination of these systems in a single molecule is a common approach in drug discovery to create new chemical entities for biological screening . The primary research value of this compound lies in its use as a building block or intermediate in pharmaceutical R&D and as a probe in biochemical studies to investigate the structure-activity relationships of heterocyclic compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDKXOXGLULXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrazine-2-Carboxamide Oxime

Pyrazine-2-carbonitrile (1.0 equiv) was reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours to yield pyrazine-2-carboxamide oxime as a white solid (82% yield).

Characterization Data

  • IR (KBr): 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, pyrazine-H), 8.78 (s, 1H, pyrazine-H), 8.65 (s, 2H, NH₂).

Cyclization to 3-(Pyrazin-2-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The oxime (1.0 equiv) was treated with chloroacetic acid (1.1 equiv) in phosphorus oxychloride (5 mL) at 80°C for 4 hours. The reaction mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate to afford the chloromethyl oxadiazole as a pale-yellow solid (68% yield).

Characterization Data

  • IR (KBr): 1610 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, CDCl₃): δ 9.32 (s, 1H, pyrazine-H), 8.91 (s, 1H, pyrazine-H), 4.85 (s, 2H, CH₂Cl).

Coupling to Phenyl Ring

The chloromethyl oxadiazole (1.0 equiv) was reacted with 2-nitrobenzyl alcohol (1.2 equiv) in dry DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The nitro intermediate was reduced using H₂/Pd-C (10%) in ethanol to yield the aniline derivative (57% yield over two steps).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrazine-H), 8.63 (s, 1H, pyrazine-H), 7.45–7.12 (m, 4H, phenyl-H), 5.12 (s, 2H, CH₂), 5.01 (s, 2H, NH₂).

Synthesis of 2-(Benzylsulfanyl)acetamide

Preparation of 2-Chloro-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}phenyl)acetamide

The aniline intermediate (1.0 equiv) was treated with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. After stirring for 2 hours, the mixture was washed with water and dried to yield the chloroacetamide (89% yield).

Characterization Data

  • IR (KBr): 1685 cm⁻¹ (C=O), 650 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 1H, pyrazine-H), 8.88 (s, 1H, pyrazine-H), 7.52–7.21 (m, 4H, phenyl-H), 4.72 (s, 2H, CH₂Cl), 4.15 (s, 2H, CH₂).

S-Alkylation with Benzyl Mercaptan

The chloroacetamide (1.0 equiv) was reacted with benzyl mercaptan (1.2 equiv) and K₂CO₃ (2.0 equiv) in dry acetone under reflux for 6 hours. The product was recrystallized from ethanol to yield the title compound as a white solid (74% yield).

Characterization Data

  • IR (KBr): 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent confirming substitution).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.18 (s, 1H, pyrazine-H), 8.75 (s, 1H, pyrazine-H), 7.48–7.05 (m, 9H, aromatic-H), 4.53 (s, 2H, SCH₂Ph), 4.08 (s, 2H, CH₂CO), 3.95 (s, 2H, CH₂).
  • MS (ESI): m/z 488.2 [M+H]⁺.

Optimization and Comparative Analysis

Table 1: Comparison of Synthetic Routes for Key Intermediates

Step Reagents/Conditions Yield (%) Reference
Oxadiazole formation POCl₃, 80°C, 4h 68
Phenyl coupling K₂CO₃, DMF, 60°C, 8h 57
Chloroacetylation ClCH₂COCl, Et₃N, 0°C, 2h 89
S-Alkylation PhCH₂SH, K₂CO₃, acetone, 6h 74

Table 2: Spectroscopic Data for Final Compound

Parameter Value
Molecular Formula C₂₃H₂₁N₅O₂S₂
Molecular Weight 487.58 g/mol
Melting Point 162–164°C
¹H NMR (DMSO-d₆) δ 4.53 (s, SCH₂), 8.75–9.18 (pyrazine)
IR (KBr) 1670 cm⁻¹ (C=O)

Mechanistic Insights

The cyclization of pyrazine-2-carboxamide oxime with chloroacetic acid proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon, followed by dehydration to form the 1,2,4-oxadiazole ring. The S-alkylation step involves a bimolecular nucleophilic substitution (SN2), where the thiolate anion displaces chloride from the chloroacetamide.

Challenges and Solutions

  • Low Yield in Oxadiazole Formation: Optimized by using excess POCl₃ and controlled temperature.
  • Byproduct Formation During S-Alkylation: Mitigated by employing anhydrous conditions and stoichiometric benzyl mercaptan.

Chemical Reactions Analysis

Oxidation to Sulfone/Sulfoxide

The benzylsulfanyl (–S–) group undergoes oxidation under controlled conditions:

  • Sulfoxide formation :

    • Reagents: H₂O₂ (30%), acetic acid, RT, 2 hrs .

    • Yield : ~85% (monitored by TLC) .

  • Sulfone formation :

    • Reagents: m-CPBA (2 equiv), CH₂Cl₂, 0°C → RT, 12 hrs .

Alkylation/Dealkylation

  • The sulfur atom participates in nucleophilic substitutions, enabling further derivatization (e.g., alkylation with iodoalkanes) .

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic/basic conditions:

  • Acidic Hydrolysis :

    • Reagents: HCl (6N), reflux, 8 hrs → yields pyrazine-2-carboxamide derivatives.

  • Basic Hydrolysis :

    • Reagents: NaOH (2M), ethanol, 60°C, 6 hrs → forms open-chain nitriles.

Electrophilic Substitution

  • Nitration at the oxadiazole C5 position using Fe(NO₃)₃·9H₂O in acetonitrile at 80°C (para-selectivity observed) .

Hydrolysis to Carboxylic Acid

  • Conditions : H₂SO₄ (conc.), reflux, 4 hrs → yields 2-(benzylsulfanyl)acetic acid .

  • Yield : 92% (isolated via recrystallization) .

Nucleophilic Displacement

  • Chloroacetamide derivatives react with thiols (e.g., thiophenol) to form thioethers :

    SubstrateReagentConditionsYield
    ChloroacetamideThiophenol, DIPEART, 12 hrs76%

Pyrazine Ring Reactivity

The pyrazin-2-yl group participates in:

  • Electrophilic Aromatic Substitution : Limited due to electron-deficient nature.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic systems .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl-acetamide bond .

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a benzyl sulfanyl group and a pyrazin-2-yl moiety linked through an oxadiazole. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring followed by coupling with the benzyl sulfanyl and acetamide groups. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the sulfanyl and oxadiazole groups is particularly noteworthy as they have been associated with enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of oxadiazoles possess potent activity against various bacterial strains, including resistant strains like Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating that pyrazole and oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of compounds containing similar functional groups. The sulfonamide moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide may have applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of oxadiazoles for their antimicrobial efficacy using agar diffusion methods. Compounds similar to this compound showed zones of inhibition comparable to standard antibiotics .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that derivatives with the pyrazin and oxadiazole components induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammation Models : Animal models of inflammation treated with related compounds exhibited reduced edema and inflammatory markers, suggesting a potential therapeutic role for this class of compounds in managing inflammatory conditions .

Potential Applications

Given its diverse biological activities, this compound could be explored for:

  • Antimicrobial agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer therapies : Formulation of drugs aimed at specific cancer types.
  • Anti-inflammatory medications : Creation of treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Heterocycle Core Key Substituents Molecular Features
Target Compound 1,2,4-Oxadiazole Benzylsulfanyl, Pyrazine Combines lipophilic (benzyl) and electron-deficient (oxadiazole, pyrazine) motifs
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 1,3,4-Oxadiazole Diphenylmethyl, Pyrazine Bulky diphenylmethyl group may hinder binding in sterically sensitive targets
2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 1,2,4-Triazole Ethyl, Pyrazine, Isopropylphenyl Triazole core offers hydrogen-bonding potential vs. oxadiazole’s rigidity
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, Chlorophenyl Thiadiazole’s sulfur atoms may enhance redox activity or metal coordination

Key Observations :

  • Oxadiazole vs. Thiadiazoles may exhibit distinct reactivity due to additional sulfur atoms .
  • Substituent Effects : The benzylsulfanyl group in the target compound provides greater lipophilicity compared to alkylsulfanyl (e.g., isopropyl in ) or diphenylmethyl groups, which could impact pharmacokinetics .

Substituent-Driven Activity Trends

Aromatic vs. Aliphatic Sulfur Groups
  • Benzylsulfanyl (Target Compound) : Enhances aromatic π-π stacking interactions and lipid solubility.
  • Propan-2-ylsulfanyl () : Smaller aliphatic group reduces steric hindrance but offers less lipophilicity .
  • Diphenylmethyl (Compound 4) : High steric bulk may limit bioavailability but improve selectivity for hydrophobic binding pockets .
Pyrazine vs. Other Heteroaromatic Rings
  • The pyrazine ring in the target compound and analogs (e.g., ) introduces nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with pyridine () or thiophene () derivatives, which have fewer hydrogen-bonding sites .

Biological Activity

The compound 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzylsulfanyl group and a pyrazin-2-yl moiety linked to a 1,2,4-oxadiazole ring. This structural configuration is critical for its biological efficacy.

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives are known to exhibit significant anticancer activity through various mechanisms, including inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. Studies have shown that oxadiazole compounds can inhibit the activity of enzymes such as thymidylate synthase (TS), which is essential for DNA synthesis .
  • In Vitro Studies :
    • In one study, derivatives similar to the target compound demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) .
    • Another derivative exhibited selective cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Compounds containing the oxadiazole ring have shown potent antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit Gram-positive bacteria more than Gram-negative strains .
  • Case Study :
    • In a study examining the antimicrobial effects of various oxadiazole derivatives, one compound exhibited significant activity against Bacillus cereus and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 20 µg/mL .

Anti-inflammatory Activity

  • Mechanism : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response .
  • Experimental Findings :
    • In animal models, compounds similar to the target structure showed reduced paw edema in carrageenan-induced inflammation models, indicating potential as anti-inflammatory agents .

Data Summary

Biological ActivityIC50 ValuesEffective Against
Anticancer10-50 µMHeLa, MCF7
Antimicrobial<20 µg/mLBacillus cereus
Anti-inflammatoryN/ACarrageenan model

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